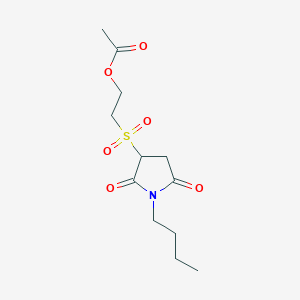
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate is a chemical compound that belongs to the class of sulfonyl esters It features a pyrrolidine ring substituted with a butyl group and a sulfonyl group, which is further connected to an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate typically involves the reaction of 1-butyl-2,5-dioxopyrrolidine with a sulfonyl chloride derivative, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
-
Formation of the sulfonyl intermediate
- React 1-butyl-2,5-dioxopyrrolidine with a sulfonyl chloride derivative in the presence of a base (e.g., triethylamine).
- Reaction temperature: 0-5°C.
- Solvent: Dichloromethane or another suitable organic solvent.
-
Esterification
- React the sulfonyl intermediate with ethyl acetate.
- Reaction temperature: Room temperature.
- Solvent: Dichloromethane or another suitable organic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted esters or amides.
Aplicaciones Científicas De Investigación
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biological Studies: It can be used in studies to understand the interactions of sulfonyl esters with biological targets.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the ester group can undergo hydrolysis to release active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl methacrylate: Similar structure but with a methacrylate group instead of an acetate group.
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl propionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness
2-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)ethyl acetate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the acetate group can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H19NO6S |
|---|---|
Peso molecular |
305.35 g/mol |
Nombre IUPAC |
2-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfonylethyl acetate |
InChI |
InChI=1S/C12H19NO6S/c1-3-4-5-13-11(15)8-10(12(13)16)20(17,18)7-6-19-9(2)14/h10H,3-8H2,1-2H3 |
Clave InChI |
DANUHKVVPMJINH-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)CC(C1=O)S(=O)(=O)CCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)
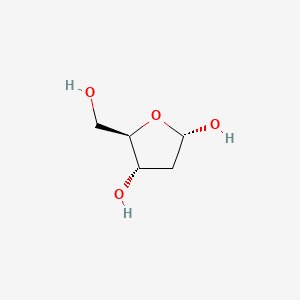
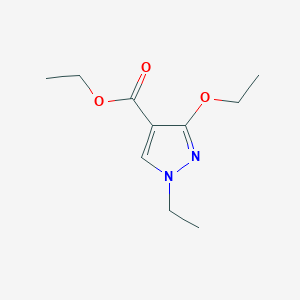
![1,2,3,4,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B15209767.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)

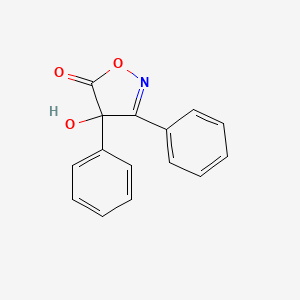

![2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile](/img/structure/B15209793.png)
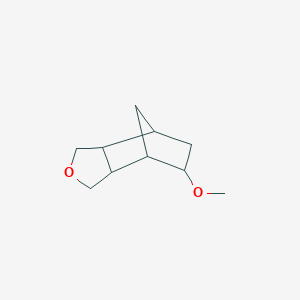
![1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15209823.png)
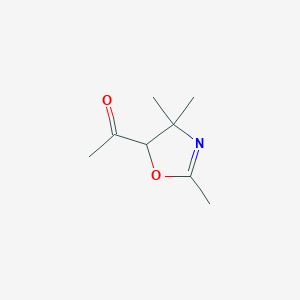
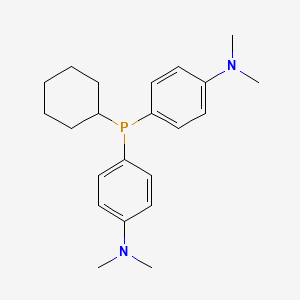
![4-Aminobenzo[d]oxazole-2-carbaldehyde](/img/structure/B15209846.png)
